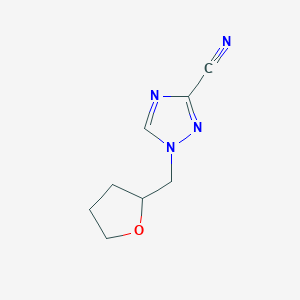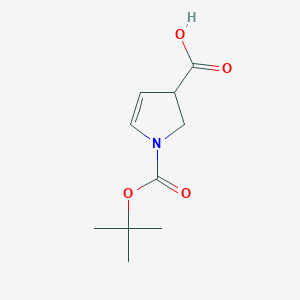
1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid is a compound widely used in organic synthesis, particularly as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other chemical processes .
Méthodes De Préparation
The synthesis of 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid typically involves the reaction of 2,3-dihydro-1H-pyrrole-3-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial production methods often employ flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .
Analyse Des Réactions Chimiques
1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol, leading to the formation of the free amine
Common reagents used in these reactions include di-tert-butyl dicarbonate, trifluoroacetic acid, and various bases like sodium hydroxide and DMAP. The major products formed from these reactions are typically the deprotected amine derivatives .
Applications De Recherche Scientifique
1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group can be added to amines under basic conditions using di-tert-butyl dicarbonate, and it can be removed under acidic conditions, leading to the formation of the free amine .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid include other Boc-protected amino acids and derivatives, such as:
- 1-(tert-Butoxycarbonyl)-2-pyrroleboronic acid
- 1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid
These compounds share the common feature of having a Boc group, which provides stability under basic conditions and ease of removal under acidic conditions. this compound is unique in its specific structure and reactivity, making it particularly useful in certain synthetic applications .
Propriétés
Formule moléculaire |
C10H15NO4 |
|---|---|
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13) |
Clé InChI |
WDPNUDMOUGWYLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



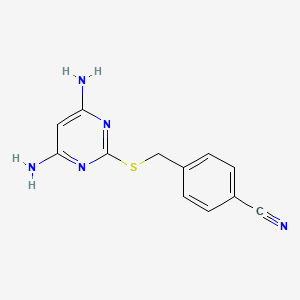





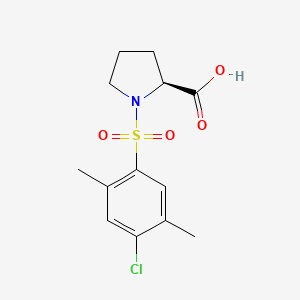


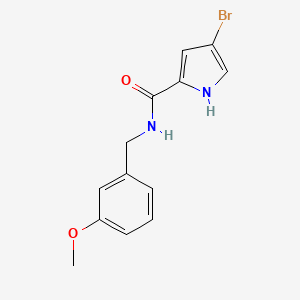

![2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide](/img/structure/B14907417.png)
